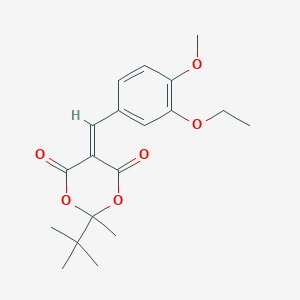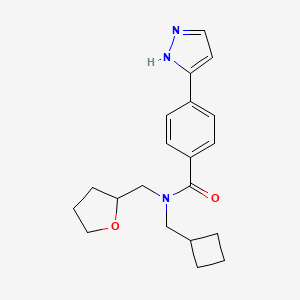
1-benzyl-4-(2-methyl-3-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2-methyl-3-furoyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the piperazine family and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase, which leads to an increase in the levels of acetylcholine and monoamine neurotransmitters, respectively. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and monoamine neurotransmitters, which play a crucial role in cognitive and emotional functions. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is its diverse pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, its limitations include its low solubility in water, which makes it difficult to administer orally, and its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine. One of the potential areas of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area of research is the study of its potential toxicity and safety profile, which is crucial for its clinical development. Furthermore, the study of its mechanism of action and its interaction with various signaling pathways can provide insights into its therapeutic potential for various diseases. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine involves the reaction of 2-methyl-3-furoic acid with benzylamine and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux for several hours to yield the desired product. The purity of the compound can be enhanced through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(2-methyl-3-furoyl)piperazine has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase and monoamine oxidase, respectively. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-16(7-12-21-14)17(20)19-10-8-18(9-11-19)13-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPISSHVYOCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5608059.png)
![1-tert-butyl-4-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5608063.png)


![3-ethyl-8-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5608089.png)

![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)
![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)